3-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
3-Bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a morpholine group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions starting from appropriate precursors such as 2-chloropyrimidine.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by the morpholine group.
Bromination of the Benzene Ring: The benzene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated benzene ring is then coupled with the pyrimidine intermediate to form the final product, 3-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmaceutical Research: The compound is explored for its potential use in the formulation of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds with industrial relevance.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide: Similar structure with a different position of the bromine atom.
N-[2-(Morpholin-4-yl)pyrimidin-5-yl]benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Chloro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, leading to the formation of diverse derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C15H15BrN4O2 |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
3-bromo-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-3-1-2-11(8-12)14(21)19-13-9-17-15(18-10-13)20-4-6-22-7-5-20/h1-3,8-10H,4-7H2,(H,19,21) |
InChI Key |
CPAOQXKRXAXFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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